molecular formula C35H67CaO8P B3151593 1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt CAS No. 71640-91-0

1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt

Katalognummer: B3151593
CAS-Nummer: 71640-91-0
Molekulargewicht: 687.0 g/mol
InChI-Schlüssel: JICVBQGRHKLMHG-MGDILKBHSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stereochemical Configuration Analysis of sn-Glycero-3-Phosphate Backbone

The stereospecific numbering (sn) system defines the spatial arrangement of substituents on the glycerol backbone in DPPA-Ca. The sn-1 and sn-2 positions are esterified with palmitoyl chains (C16:0), while the sn-3 position contains a phosphate group coordinated to calcium ions. This configuration contrasts with prokaryotic glycerophospholipids, which often utilize sn-1-glycerol-3-phosphate backbones. Nuclear magnetic resonance (NMR) studies confirm that the sn-glycero-3-phosphate orientation creates a bent molecular geometry, enabling compact packing of acyl chains and optimal calcium-phosphate interactions.

The stereochemistry of the glycerol moiety directly influences intermolecular hydrogen bonding and headgroup hydration. Molecular dynamics simulations reveal that the sn-3 phosphate group forms stronger hydrogen bonds with water molecules compared to sn-1 variants, resulting in a more rigid interfacial region. This rigidity is further enhanced by calcium ions, which neutralize the negative charge on the phosphate group and reduce electrostatic repulsion between adjacent lipid headgroups.

Calcium Ion Coordination in Phosphatidic Acid Complexes

Calcium ions bind to DPPA through a combination of electrostatic interactions and coordination chemistry. Each calcium ion interacts with two phosphate oxygens from adjacent DPPA molecules, forming a bridging complex that stabilizes the lamellar phase. Isothermal titration calorimetry (ITC) data indicate a binding stoichiometry of 1.5 calcium ions per DPPA molecule at physiological pH, consistent with partial charge neutralization of the di-anionic phosphate group.

Extended X-ray absorption fine structure (EXAFS) spectroscopy reveals that calcium adopts a distorted octahedral geometry when bound to DPPA, with coordination distances of 2.4 Å for phosphate oxygens and 4.1 Å for water molecules. This mixed coordination shell allows calcium to simultaneously stabilize lipid headgroups and maintain hydration layers, preventing excessive membrane dehydration. The binding affinity (Kd ≈ 0.1 mM) is orders of magnitude higher than for zwitterionic lipids like DPPC, underscoring the specificity of calcium-phosphatidic acid interactions.

Lamellar vs. Non-Lamellar Phase Behavior in Aqueous Systems

Differential scanning calorimetry (DSC) studies demonstrate that DPPA-Ca preferentially forms lamellar phases across a wide range of temperatures (20–90°C) and calcium concentrations (0–10 mM). The main phase transition temperature (Tm) occurs at 66°C, corresponding to the melting of palmitoyl chains and partial dehydration of the headgroup region. In contrast, binary mixtures of DPPA and DPPC exhibit phase separation at calcium concentrations above 1 mM, with DPPA-rich domains showing higher Tm values due to calcium-mediated crosslinking.

Despite its lamellar preference, DPPA-Ca can induce negative membrane curvature under specific conditions. Small-angle X-ray scattering (SAXS) data show that mixtures containing 30 mol% DPPA-Ca and 70 mol% phosphatidylethanolamine (PE) form inverted hexagonal (HII) phases above 45°C. This behavior arises from calcium’s ability to reduce the effective headgroup size of DPPA, enabling closer packing of acyl chains and curvature strain relief. The coexistence of lamellar and non-lamellar regions in these mixtures suggests a role for DPPA-Ca in modulating membrane fusion and fission processes.

Comparative Structural Dynamics with DPPC Liposomes

DPPA-Ca and DPPC liposomes exhibit marked differences in interfacial water organization and thermal resilience. Vibrational sum frequency generation (VSFG) spectroscopy reveals that DPPA-Ca headgroups induce stronger water orientation effects than DPPC, with a 2.5-fold increase in interfacial water dipole alignment. This enhanced ordering arises from the combined effects of calcium coordination and the exposed phosphate group, which creates a localized negative electrostatic potential.

Thermogravimetric analysis (TGA) shows that DPPA-Ca liposomes retain structural integrity up to 150°C, whereas DPPC liposomes undergo catastrophic collapse at 120°C. The superior thermal stability of DPPA-Ca correlates with its unilamellar structure and calcium-mediated interlipid crosslinks, which resist acyl chain disordering. However, DPPC liposomes exhibit multilamellar arrangements with weaker van der Waals interactions, making them more susceptible to thermal perturbation.

Eigenschaften

IUPAC Name

calcium;[(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H69O8P.Ca/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+2/p-2/t33-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICVBQGRHKLMHG-MGDILKBHSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCC.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCC.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H67CaO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746886
Record name Calcium (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

687.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71640-91-0
Record name Calcium (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt can be synthesized through the acylation of lysophosphatidic acids or the phosphorylation of diacylglycerols. The synthetic route typically involves the following steps:

    Acylation of Lysophosphatidic Acids: This step involves the reaction of lysophosphatidic acids with palmitoyl chloride in the presence of a base such as pyridine. The reaction is carried out at low temperatures to prevent side reactions.

    Phosphorylation of Diacylglycerols: Diacylglycerols are phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is conducted under anhydrous conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes:

    Bulk Acylation: Large quantities of lysophosphatidic acids are acylated using palmitoyl chloride in industrial reactors.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain high-purity 1,2-Dipalmitoyl-sn-glycero-3-phosphate.

    Calcium Salt Formation: The purified 1,2-Dipalmitoyl-sn-glycero-3-phosphate is then reacted with calcium chloride to form the calcium salt.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to release free fatty acids and glycerophosphate.

    Oxidation: It can undergo oxidation reactions, leading to the formation of peroxides and other oxidative products.

    Substitution: The phosphate group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid or sodium hydroxide.

    Oxidation: Conducted using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophilic substitution reactions are performed using reagents like sodium azide or thiols.

Major Products

    Hydrolysis: Produces free palmitic acid and glycerophosphate.

    Oxidation: Results in the formation of peroxides and other oxidative derivatives.

    Substitution: Yields substituted phosphatidic acid derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.

    Biology: Plays a role in cell signaling and membrane dynamics, making it a valuable tool for studying cellular processes.

    Medicine: Investigated for its potential in drug delivery systems, particularly in the formation of liposomes and micelles.

    Industry: Utilized in the production of artificial membranes and as an emulsifying agent in various formulations.

Wirkmechanismus

The mechanism of action of 1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt involves its incorporation into cell membranes, where it influences membrane fluidity and dynamics. The compound interacts with membrane proteins and lipids, modulating their function and activity. It also participates in signaling pathways by acting as a precursor for the synthesis of other bioactive lipids.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of DPPA-Ca and Analogous Phospholipids

Compound Name Acyl Chains Head Group Counterion Molecular Weight (g/mol) Phase Transition (Tm)* Key Applications
DPPA-Ca (1,2-dipalmitoyl-sn-glycero-3-phosphate) C16:0 (saturated) Phosphate Ca²⁺ 685.87 ~55–60°C Membrane fusion, calcium-dependent signaling
DPPA-Na (sodium salt) C16:0 Phosphate Na⁺ 670.87 ~50–55°C Liposome stabilization, drug delivery
DMPA-Na (1,2-dimyristoyl-sn-glycero-3-phosphate) C14:0 Phosphate Na⁺ 688.86 ~35–40°C Model membranes, phase behavior studies
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) C16:0 Phosphocholine None 734.05 41°C Lung surfactant, liposomal formulations
POPA (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate) C16:0/C18:1 (unsaturated) Phosphate Variable 744.98 (sodium salt) <20°C mTOR signaling studies

Key Comparisons

Head Group and Counterion Effects

  • DPPA-Ca vs. DPPA-Na: The calcium ion’s divalency enhances lipid packing density compared to the monovalent sodium ion, leading to higher bilayer rigidity and stability . This property is critical in applications requiring calcium-dependent membrane fusion or protein binding . In contrast, DPPA-Na’s monovalent ion facilitates easier dispersion in aqueous systems, making it preferable for liposomal drug encapsulation .
  • DPPA-Ca vs. DPPC : Unlike DPPA-Ca’s anionic phosphate group, DPPC has a zwitterionic phosphocholine head group. This difference reduces electrostatic repulsion in DPPC bilayers, resulting in lower Tm (~41°C vs. ~55–60°C for DPPA-Ca) and greater membrane fluidity . DPPC is widely used in lung surfactants and biocompatible liposomes, while DPPA-Ca is reserved for specialized applications requiring calcium-mediated interactions .

Acyl Chain Length and Saturation

  • DPPA-Ca vs. DMPA-Na : The shorter myristoyl (C14:0) chains in DMPA-Na reduce van der Waals interactions, lowering its Tm by ~15–20°C compared to DPPA-Ca . This makes DMPA-Na suitable for studying phase transitions in model membranes at physiological temperatures.
  • DPPA-Ca vs. POPA : POPA’s unsaturated oleoyl (C18:1) chain introduces kinks in the lipid tail, drastically reducing Tm and enabling fluid-phase membranes at room temperature. This structural flexibility allows POPA to interact more dynamically with proteins like mTOR, unlike the rigid, saturated DPPA-Ca .

Biologische Aktivität

1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt (CAS No. 71640-91-0) is a phospholipid that plays a significant role in various biological processes, including cellular signaling, membrane dynamics, and mineral metabolism. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound is a calcium salt of a phosphatidic acid derivative. Its structural formula can be represented as follows:

C36H71CaO8P\text{C}_{36}\text{H}_{71}\text{CaO}_8\text{P}

This compound is characterized by two palmitoyl chains attached to a glycerol backbone with a phosphate group, which contributes to its amphiphilic nature.

The biological activity of this compound primarily involves its interaction with cellular membranes and its role in phosphate metabolism.

Phosphate Binding

The compound acts as a phosphate binder , particularly in patients with end-stage renal disease (ESRD). It reduces dietary phosphate absorption in the gastrointestinal tract, thereby preventing elevated phosphate levels and associated complications such as ectopic calcification and secondary hyperparathyroidism.

Cellular Signaling

This compound influences various cellular processes:

  • Calcium Homeostasis: The release of calcium ions from the compound regulates osteoblast and osteoclast activity, facilitating bone regeneration.
  • Gene Expression: The compound affects gene expression related to lipid metabolism and cellular signaling pathways.

Biological Effects

The compound has been studied for its effects on different cell types and physiological processes:

Cell Type Effect Reference
OsteoblastsStimulates proliferation and differentiation
OsteoclastsModulates activity to balance bone remodeling
Endothelial CellsInfluences angiogenesis
Immune CellsAffects cytokine production

Research Findings

Several studies have documented the biological activity of this compound:

  • Bone Regeneration Studies: Research indicates that this compound enhances osteogenic differentiation in mesenchymal stem cells by activating specific signaling pathways (e.g., Wnt/β-catenin) leading to increased bone formation.
  • Phosphate Regulation: Clinical studies have shown that the use of this compound as a phosphate binder effectively lowers serum phosphate levels in ESRD patients, thereby reducing the risk of vascular calcification.
  • Membrane Dynamics: In vitro studies demonstrate that this compound can alter membrane fluidity and protein interactions, which are crucial for vesicle formation and fusion processes in cellular signaling .

Case Studies

Case Study 1: Phosphate Binder Efficacy
A clinical trial involving ESRD patients treated with this compound showed significant reductions in serum phosphate levels compared to controls. Patients reported fewer complications related to hyperphosphatemia after treatment .

Case Study 2: Osteogenic Differentiation
In a laboratory setting, human mesenchymal stem cells treated with varying concentrations of this compound exhibited enhanced osteogenic markers such as alkaline phosphatase activity and mineralization compared to untreated cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1,2-dipalmitoyl-sn-glycero-3-phosphate calcium salt?

  • Methodological Answer : Synthesis typically involves transesterification or enzymatic modification of precursor phospholipids (e.g., phosphatidylcholine derivatives). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and thin-layer chromatography (TLC) for purity assessment (>98% by HPLC) . Critical parameters include maintaining anhydrous conditions during synthesis to avoid hydrolysis and using inert gas purging for solvent stability .

Q. How should researchers prepare stable liposomal formulations using this compound?

  • Methodological Answer : Formulate liposomes via thin-film hydration or ethanol injection methods. Dissolve the calcium salt in chloroform (2 mg/mL) under nitrogen to prevent oxidation, then evaporate to form a lipid film. Hydrate with buffer (pH 7.4) above the phase transition temperature (~41°C for palmitoyl chains) to ensure bilayer fluidity. Extrusion through 100 nm membranes enhances homogeneity. Monitor encapsulation efficiency using dynamic light scattering (DLS) and ζ-potential measurements .

Q. What are the optimal storage conditions to maintain its physicochemical integrity?

  • Methodological Answer : Store as a crystalline solid at -20°C under desiccating conditions to prevent hydrolysis. For long-term stability (>2 years), aliquot stock solutions in chloroform/methanol (2:1 v/v) and purge with argon before sealing . Avoid repeated freeze-thaw cycles.

Advanced Research Questions

Q. How does the calcium counterion influence bilayer mechanics compared to sodium salts?

  • Methodological Answer : Calcium ions enhance lipid packing density via charge shielding and bridging between phosphate headgroups, reducing membrane fluidity. Use Langmuir-Blodgett troughs to compare monolayer surface pressure-area isotherms between calcium and sodium salts. Differential scanning calorimetry (DSC) reveals higher phase transition temperatures (ΔT ~3–5°C) for calcium-containing bilayers due to tighter acyl chain alignment .

Q. What experimental strategies resolve contradictions in reported phase behavior under varying ionic strengths?

  • Methodological Answer : Conflicting data on phase transitions (e.g., gel-to-liquid crystalline) may arise from buffer composition or hydration time variability. Standardize ionic strength (e.g., 150 mM NaCl) and use fluorescent probes like Laurdan to monitor membrane polarity shifts via generalized polarization (GP) spectra. Cross-validate with X-ray diffraction (XRD) to correlate structural changes with thermodynamic data .

Q. How can researchers model interactions between this phospholipid and cationic dendrimers for drug delivery?

  • Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry. Prepare liposomes with varying molar ratios of calcium salt and DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine). Use cryo-electron microscopy (cryo-EM) to visualize dendrimer-induced membrane curvature changes. Monitor ζ-potential inversion to assess charge-mediated adsorption kinetics .

Q. What advanced techniques validate its role in lipid-protein interactions (e.g., enzyme binding)?

  • Methodological Answer : Surface plasmon resonance (SPR) with immobilized lipid bilayers quantifies binding kinetics of phospholipase A2 (PLA2) or annexin proteins. Fluorescence resonance energy transfer (FRET) using labeled proteins (e.g., FITC-PLA2) reveals competitive displacement by calcium ions. Molecular dynamics (MD) simulations predict headgroup accessibility and hydration effects .

Key Research Considerations

  • Contradiction Management : Discrepancies in lipid phase behavior require standardized protocols for hydration, ionic strength, and thermal equilibration.
  • Advanced Applications : Prioritize calcium salt formulations for studies requiring rigid membranes (e.g., nanoparticle trafficking) and sodium salts for fluid-phase models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.